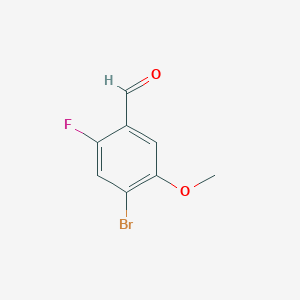

4-Bromo-2-fluoro-5-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBNRXZMJJLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749931-20-2 | |

| Record name | 4-bromo-2-fluoro-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS 749931-20-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methoxybenzaldehyde, CAS 749931-20-2, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. The document details its physicochemical properties, plausible synthetic routes, chemical reactivity, and applications, with a particular focus on its role as a versatile building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Furthermore, it consolidates expected analytical data and outlines critical safety and handling protocols to ensure its effective and safe use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure incorporates a bromine atom, a fluorine atom, and a methoxy group, which collectively impart a unique electronic profile and reactivity, making it a valuable intermediate in organic synthesis.[1][2] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 749931-20-2 | [3][4][5] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2][3] |

| Molecular Weight | 233.04 g/mol | [2][4][6] |

| IUPAC Name | This compound | [2][6] |

| Appearance | Solid, white to off-white | [6] |

| Purity | Typically >95-98% | [3][5][6] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen), in a dry place. | [6] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and ether. Sparingly soluble in water. | [7] |

| MDL Number | MFCD17012743 | [3][5] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the provided search results, its synthesis can be logically inferred from established organometallic and aromatic chemistry principles. The methods used for closely related isomers provide a strong basis for a plausible synthetic strategy.

Plausible Synthetic Pathway: Ortho-Directed Formylation

A highly logical approach involves the formylation of a suitable precursor, 1-bromo-4-fluoro-2-methoxybenzene. The methoxy group is a strong ortho-, para-directing group, while the fluorine is a weaker ortho-, para-director. The position ortho to the methoxy group (C6) and ortho to the fluorine (C3) are the most activated sites for electrophilic attack or lithiation. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.

Causality Behind Experimental Choices:

-

Starting Material: 1-bromo-4-fluoro-2-methoxybenzene provides the correct substitution pattern.

-

Reagent Choice: A strong lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium like n-butyllithium (n-BuLi) is used for deprotonation (lithiation). The methoxy group effectively directs this lithiation to the adjacent ortho position.

-

Formylating Agent: An electrophilic formylating agent such as N,N-dimethylformamide (DMF) is introduced to react with the generated aryllithium intermediate, installing the aldehyde group.

-

Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

Caption: Plausible synthetic workflow for the target compound.

Alternative methods reported for isomers, such as metal-halogen exchange on a dibromo-precursor followed by formylation, are also viable but may present challenges with selectivity.[1][8] Syntheses that avoid cryogenic conditions are often preferred for large-scale industrial production due to operational simplicity and cost.[1][8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional regions: the aldehyde group, the aromatic ring, and the halogen substituents.

Reactions of the Aldehyde Group

The aldehyde is the most reactive site for nucleophilic addition. Its reactivity is modulated by the electronic effects of the ring substituents. The electron-withdrawing fluorine and bromine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-bromo-2-fluoro-5-methoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1][10]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (4-bromo-2-fluoro-5-methoxybenzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or Knoevenagel and aldol condensations, which are fundamental for carbon-carbon bond formation.[9]

-

Reductive Amination: Reaction with an amine followed by reduction yields a secondary amine, a crucial transformation in the synthesis of many pharmaceutical scaffolds.

Caption: Key transformations of the aldehyde functional group.

Reactions of the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the aldehyde and para to the bromine, is activated towards SNAr. It can potentially be displaced by strong nucleophiles.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.[11]

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility spans several areas of chemical science.

-

Pharmaceutical Research: This compound serves as a key building block for synthesizing complex heterocyclic structures and other molecular scaffolds that are prevalent in medicinal chemistry.[1][2] The fluorine and methoxy groups are frequently incorporated into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity.[1] The specific substitution pattern can be leveraged to synthesize targeted inhibitors for enzymes or receptors.

-

Materials Science: Derivatives of this aldehyde can be used in the synthesis of specialty chemicals, polymers, and liquid crystals.[1][2] The unique electronic and steric properties imparted by the substituents can be used to tune the optical or material properties of the final product.

-

Agrochemicals: The fluorinated and brominated aromatic scaffold is common in the design of novel pesticides and herbicides with enhanced biological activity and stability.[11]

Analytical Profile and Spectroscopic Data

While specific spectra for this compound are not publicly available in the search results, a complete analytical profile can be predicted based on its structure. Spectroscopic data is available for purchase from some vendors.[12]

| Technique | Expected Signature |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet at ~9.8-10.2 ppm. - Aromatic Protons (Ar-H): Two singlets or doublets (with small coupling constants) between 6.8-7.8 ppm. - Methoxy Protons (-OCH₃): A singlet at ~3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 185-195 ppm. - Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm, showing characteristic C-F and C-Br couplings. - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |

| FT-IR | - C=O Stretch (Aldehyde): Strong, sharp peak around 1690-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. - C-O Stretch (Aryl Ether): Strong peak around 1250-1270 cm⁻¹. - C-F Stretch: Strong peak around 1100-1200 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M and M+2) around m/z 232 and 234, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. - Key Fragments: Loss of H (M-1), loss of CO (M-28), loss of CH₃ (M-15), and cleavage of the bromine atom (M-79/81). |

Safety, Handling, and Disposal

As a halogenated aromatic aldehyde, this compound requires careful handling to minimize risk to laboratory personnel.[13]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed.[6] May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), based on similar compounds.[14] |

Standard Handling Protocol

-

Risk Assessment: Before use, consult the most recent Safety Data Sheet (SDS) for this specific compound.[6]

-

Engineering Controls: All handling of the solid powder and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Ensure gloves are rated for the solvents being used.[13]

-

Respiratory Protection: Not typically required if work is conducted within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator may be necessary.[13]

-

-

Spill & Waste Management:

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in a dedicated, clearly labeled container for halogenated organic waste, following institutional and local environmental regulations.[13]

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery, materials science, and fine chemical synthesis. Its array of functional groups—a reactive aldehyde, a handle for cross-coupling (Br), and modulators of physicochemical properties (F, OMe)—provides a versatile platform for the construction of complex and high-value molecules. Adherence to strict safety protocols is essential for harnessing its synthetic utility responsibly.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 3. 749931-20-2|this compound: In Stock [parkwayscientific.com]

- 4. 749931-20-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. CAS 749931-20-2 | 2615-B-0S | MDL MFCD17012743 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 749931-20-2 [sigmaaldrich.com]

- 7. pacificbiochem.com [pacificbiochem.com]

- 8. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde [myskinrecipes.com]

- 12. 4-broMo-2-fluoro-5-Methoxy-benzaldehyde(749931-20-2) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

4-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a crucial intermediate in the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, a methoxy group, and an aldehyde functionality on the benzene ring imparts a unique combination of reactivity and structural features. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and practical applications, offering field-proven insights for its effective utilization in the laboratory. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular architectures.[1]

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is paramount for its successful application in synthesis and analysis. The compound is typically a pale yellow solid and exhibits solubility in common organic solvents such as dichloromethane and ethyl acetate.[1] While a precise melting point is not consistently reported in the literature, similar substituted benzaldehydes suggest a melting range that is dependent on purity.

| Property | Value | Source(s) |

| CAS Number | 749931-20-2 | [3] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.04 g/mol | [3] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in dichloromethane and ethyl acetate | [1] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The methoxy protons will be visible as a sharp singlet around δ 3.8-4.0 ppm. The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-165 ppm, with their chemical shifts influenced by the attached substituents. The methoxy carbon will resonate around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2850-2750 | C-H Stretch | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1050 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] The molecular ion peak [M]⁺ will appear at m/z 232 and the [M+2]⁺ peak at m/z 234. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[5][6]

Synthesis and Reactivity

Synthetic Approaches

Several synthetic routes to this compound have been reported, with metal-halogen exchange followed by formylation being a common strategy.[1][7][8]

A representative synthesis workflow is outlined below:

Caption: Synthesis workflow for this compound.

Key Reactivity

The aldehyde group can undergo oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol. The bromine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups.[1]

Analytical Methodologies: Ensuring Purity and Quality

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of this compound. A general protocol is provided below, which should be optimized for the specific instrumentation.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is a common choice for substituted benzaldehydes.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 10 µL.[9]

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of a this compound analytical standard (purity ≥99.5%) by dissolving approximately 10 mg in 10 mL of methanol to a concentration of 1 mg/mL.[9]

-

Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.[9]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

-

Caption: General workflow for HPLC purity analysis.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Store the compound in a tightly closed container in a dry and cool place.[11]

Applications in Research and Development

This compound serves as a key starting material in the synthesis of a variety of more complex molecules. Its utility is particularly notable in:

-

Pharmaceutical Synthesis: As a precursor to active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1]

-

Materials Science: In the development of novel liquid crystals and other functional organic materials.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective application. The information and protocols provided in this guide are intended to support researchers and developers in leveraging the full potential of this important chemical intermediate.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. rsc.org [rsc.org]

- 3. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 8. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

This compound, with a molecular formula of C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol , is a highly functionalized aromatic aldehyde.[1][2] Its strategic importance in modern organic synthesis stems from the unique arrangement of its substituents: an aldehyde for diverse derivatization, a bromine atom for cross-coupling reactions, and fluoro and methoxy groups that modulate the electronic properties and reactivity of the aromatic ring. This combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical research and materials science.[1][2]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this key intermediate. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for laboratory and potential scale-up applications.

Core Synthetic Strategies: Navigating Regioselectivity and Functional Group Tolerance

The synthesis of a polysubstituted benzene ring like this compound presents a significant challenge in regiochemical control. The key synthetic transformations involve the introduction of the aldehyde (formylation) and methoxy groups onto a pre-brominated and fluorinated scaffold. The primary strategies can be broadly categorized into two approaches:

-

Direct Formylation of a Precursor: This involves the formylation of a trisubstituted benzene ring, 1-bromo-4-fluoro-2-methoxybenzene. The success of this approach hinges on controlling the position of the incoming electrophile (the formyl group).

-

Stepwise Functionalization via a Key Intermediate: This strategy builds the molecule sequentially, often involving the formation of an intermediate benzaldehyde which is then further modified. This route can offer superior control over regioselectivity and is often more amenable to process optimization.

We will now examine the most effective and scientifically robust pathways in detail.

Pathway 1: Directed Ortho-Metalation (DoM) of 1-Bromo-4-fluoro-2-methoxybenzene

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3] It utilizes the ability of certain functional groups (Directing Metalation Groups, or DMGs) to coordinate with an organolithium base, directing deprotonation to an adjacent ortho position.

Mechanistic Rationale

In the precursor molecule, 1-bromo-4-fluoro-2-methoxybenzene, the methoxy group (-OCH₃) is a potent DMG. It can chelate with an alkyllithium reagent (e.g., n-butyllithium), lowering the activation energy for proton abstraction at the C1 position. While fluorine can also act as a directing group, the methoxy group's influence is generally stronger in this context.[3][4] The lithiation is followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), which upon aqueous workup yields the desired aldehyde.

Caption: Pathway 1: Directed ortho-Metalation (DoM) route.

Field-Proven Insights & Limitations

While mechanistically elegant, this pathway has significant practical limitations, particularly for large-scale synthesis. The reaction typically requires cryogenic temperatures (-78 °C) to maintain the stability of the aryllithium intermediate and prevent side reactions.[5][6] Furthermore, the use of pyrophoric n-butyllithium necessitates stringent anhydrous conditions and specialized handling procedures. These factors make the process less desirable from a process safety and scalability perspective.[5]

Experimental Protocol (General)

-

Preparation: A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The starting material, 1-bromo-4-fluoro-2-methoxybenzene, is dissolved in the THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The solution is stirred for another hour at -78 °C and then allowed to warm slowly to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Pathway 2: Optimized Two-Step Synthesis from 1,4-Dibromo-2-fluorobenzene

This pathway, detailed in several patents, represents a significant process improvement by avoiding cryogenic conditions and utilizing more manageable reagents.[5][6][7] It proceeds through the stable intermediate, 4-bromo-2-fluorobenzaldehyde.

Step A: Selective Halogen-Metal Exchange and Formylation

The first step involves a highly selective halogen-metal exchange at the bromine ortho to the fluorine atom in 1,4-dibromo-2-fluorobenzene.

Causality Behind Experimental Choices:

-

Reagent Selection: Instead of pyrophoric butyllithium, this process utilizes a Grignard reagent, isopropyl magnesium chloride (i-PrMgCl).[7] This reagent is less reactive and allows the reaction to be performed at a much more practical temperature of 0 °C. The selectivity for exchanging the bromine at C1 over the one at C4 is driven by the inductive effect and potential coordinating ability of the adjacent fluorine atom.

-

Formylation: The resulting arylmagnesium intermediate is formylated in situ with DMF, similar to the DoM pathway.

This initial step produces the key intermediate, 4-bromo-2-fluorobenzaldehyde, which can be isolated and purified by crystallization in high yield (around 74%).[5][7]

Step B: Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom with a methoxy group.

Causality Behind Experimental Choices:

-

Activation: The fluorine atom is activated towards nucleophilic attack by the strongly electron-withdrawing aldehyde group in the para position.

-

Reagent Selection: The reaction is conducted using methanol as the source of the methoxide nucleophile and potassium carbonate (K₂CO₃) as a mild base.[5][6] This is a critical optimization. The use of a stronger base, such as sodium methoxide (NaOMe), has been reported to result in a modest 38% yield, likely due to competing side reactions like the Cannizzaro reaction (disproportionation of the aldehyde).[6] Potassium carbonate is sufficiently basic to deprotonate methanol to generate the required methoxide concentration without promoting undesired side reactions.

Caption: Pathway 2: Optimized two-step synthesis route.

Experimental Protocol (Adapted from Patent Literature)[5][6]

Step A: Synthesis of 4-Bromo-2-fluorobenzaldehyde

-

Grignard Formation and Exchange: To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF at 0 °C, a solution of isopropyl magnesium chloride in THF is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange.

-

Formylation: N,N-dimethylformamide (DMF) is then added slowly, maintaining the temperature at 0 °C.

-

Work-up and Isolation: After stirring, the reaction is quenched with aqueous acid (e.g., 1N HCl). The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude intermediate, 4-bromo-2-fluorobenzaldehyde, is purified by crystallization from heptane.

Step B: Synthesis of this compound

-

Reaction Setup: The purified 4-bromo-2-fluorobenzaldehyde is dissolved in methanol.

-

SNAr Reaction: Potassium carbonate is added to the solution, and the mixture is heated to approximately 50 °C. The reaction progress is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The final product is purified by crystallization from heptane.

Pathway 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[8][9] It uses a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from DMF and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[8][10]

Mechanistic Rationale

The substrate for this reaction would again be 1-bromo-4-fluoro-2-methoxybenzene. The methoxy group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. It is a powerful ortho, para-director. Given that the para position is blocked by the bromine atom, formylation is strongly directed to the position ortho to the methoxy group (C1), leading to the desired product. The fluorine and bromine atoms are deactivating and have a lesser influence on the regiochemical outcome compared to the potent methoxy group.

Caption: Pathway 3: Vilsmeier-Haack formylation route.

Experimental Protocol (General)

-

Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with stirring. The mixture is then allowed to warm to room temperature and stirred for approximately 30-60 minutes, during which the Vilsmeier reagent forms.

-

Formylation: The starting material, 1-bromo-4-fluoro-2-methoxybenzene, is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically between 50-80 °C, for several hours.[8]

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The mixture is neutralized with a base, such as sodium hydroxide or sodium acetate, which hydrolyzes the iminium intermediate to the aldehyde. The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Directed Ortho-Metalation | Pathway 2: Optimized Two-Step | Pathway 3: Vilsmeier-Haack |

| Starting Material | 1-Bromo-4-fluoro-2-methoxybenzene | 1,4-Dibromo-2-fluorobenzene | 1-Bromo-4-fluoro-2-methoxybenzene |

| Key Reagents | n-BuLi, DMF | i-PrMgCl, DMF, K₂CO₃, MeOH | POCl₃, DMF |

| Reaction Conditions | Cryogenic (-78 °C), Anhydrous | Moderate (0 °C to 50 °C) | Moderate to Heated (0 °C to 80 °C) |

| Overall Yield | Moderate to Good | Good (Overall ~57% reported)[5][6] | Moderate to Good |

| Scalability | Poor | Good | Good |

| Safety Concerns | Pyrophoric n-BuLi | Grignard reagent handling | Corrosive POCl₃ |

| Key Advantages | High regioselectivity, single step | Avoids cryogenics, high yield, scalable | Classic, reliable method |

| Key Disadvantages | Harsh conditions, poor scalability | Two distinct steps required | Regioselectivity can be an issue with other substrates |

Conclusion and Outlook

For the synthesis of this compound, multiple viable pathways exist, each with distinct advantages and disadvantages. The Directed Ortho-Metalation route offers a direct, single-step conversion but is hampered by the need for cryogenic temperatures and pyrophoric reagents, making it unsuitable for process chemistry. The Vilsmeier-Haack reaction is a robust alternative, leveraging the strong directing effect of the methoxy group.

However, the optimized two-step synthesis starting from 1,4-dibromo-2-fluorobenzene emerges as the superior strategy for practical, scalable production.[5][6][7] By replacing cryogenic lithiation with a more temperate Grignard-mediated halogen exchange and optimizing the subsequent SNAr step with a mild base, this pathway provides a safer, more efficient, and higher-yielding route to this crucial synthetic building block. This method represents a prime example of how modern process chemistry can overcome the limitations of classical synthetic reactions to deliver valuable molecules efficiently and safely.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. uwindsor.ca [uwindsor.ca]

- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-fluoro-5-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Understanding its unique spectral signature is paramount for researchers engaged in the development of novel therapeutics and complex molecular architectures. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

The structural complexity of this compound, with its combination of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups, gives rise to a nuanced spectroscopic profile. This guide will dissect these intricacies, providing a robust framework for its unambiguous identification and characterization.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is the first step in any analytical endeavor.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol [1] |

| CAS Number | 749931-20-2[2] |

| Appearance | Solid[2] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for the elucidation of the precise atomic connectivity within a molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical data points for structural verification.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The strongly deshielding environment of the carbonyl group and the aromatic ring places the aldehyde proton significantly downfield. |

| ~7.6 | Doublet (d) | 1H | H-6 | This aromatic proton is ortho to the bromine atom and meta to the aldehyde group, leading to a downfield shift. It will be split by the adjacent fluorine atom. |

| ~7.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the aldehyde group and meta to the methoxy group. It will also be split by the adjacent fluorine atom. |

| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~188 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~160 (d) | C-F | The carbon directly attached to the fluorine atom will show a large coupling constant. |

| ~155 | C-OCH₃ | The carbon attached to the electron-donating methoxy group is shielded relative to other aromatic carbons. |

| ~135 | C-Br | The carbon bearing the bromine atom. |

| ~125 (d) | C-CHO | The carbon to which the aldehyde is attached will show coupling to the ortho fluorine. |

| ~118 | C-H (Aromatic) | Aromatic carbon atom. |

| ~115 (d) | C-H (Aromatic) | Aromatic carbon atom with coupling to the fluorine. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust method for acquiring high-quality NMR data for small organic molecules like this compound.

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch | The two distinct bands are a hallmark of the aldehyde C-H stretch, often referred to as a Fermi doublet. |

| ~1700 | Strong | C=O Stretch (Aldehyde) | The strong absorption is due to the stretching vibration of the carbonyl group, a key diagnostic peak. |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch | These absorptions arise from the stretching vibrations within the benzene ring. |

| ~1250 | Strong | Aryl-O-CH₃ Stretch | The stretching of the C-O bond of the methoxy group attached to the aromatic ring. |

| ~1100 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region. |

| ~600-800 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch is found in the lower frequency region of the spectrum. |

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

The mass spectrum of this compound will be characterized by a distinct isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): A pair of peaks at m/z = 232 (for ⁷⁹Br) and m/z = 234 (for ⁸¹Br) of approximately equal intensity.

-

Key Fragments:

-

[M-H]⁺ (m/z 231/233): Loss of a hydrogen atom.

-

[M-CHO]⁺ (m/z 203/205): Loss of the formyl radical, a common fragmentation for benzaldehydes.

-

[M-OCH₃]⁺ (m/z 201/203): Loss of the methoxy radical.

-

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) is a straightforward method for determining the molecular weight of a pure compound.

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10-50 µg/mL.

-

Infusion: The sample solution is drawn into a syringe and infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., m/z 50-500).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationships.

References

A Technical Guide to Investigating the Potential Biological Activity of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

Abstract

While the direct biological activities of 4-Bromo-2-fluoro-5-methoxybenzaldehyde remain uncharacterized in public literature, its documented role as a key intermediate in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors strongly suggests its potential as a bioactive scaffold. This guide outlines a comprehensive, scientifically-grounded research program to systematically evaluate the cytotoxic and target-specific inhibitory potential of this compound. We present a phased experimental workflow, from broad-spectrum cellular screening to specific enzymatic assays, providing detailed, field-proven protocols. The rationale is grounded in the established anticancer activity of its derivatives, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. This document serves as a technical roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar synthetic intermediates.

Introduction and Rationale

This compound is an aromatic aldehyde whose utility has been noted primarily in the context of organic synthesis.[1] Its true potential, however, may lie in its inherent chemical architecture. The molecule serves as a foundational building block for creating more complex heterocyclic structures, notably the pyrazolo[3,4-d]pyrimidine scaffold.[2] This scaffold is of high interest in medicinal chemistry as it forms the core of numerous kinase inhibitors, which are pivotal in modern oncology.[3][4]

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant anticancer activity by inhibiting a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs).[2][5] CDKs, and particularly CDK2, are serine/threonine kinases that act as master regulators of the cell cycle.[6] The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint, and its progression is driven by the CDK2/Cyclin E complex.[7][8] In many forms of cancer, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6][9] Consequently, the inhibition of CDK2 has become a major strategy in the development of novel anticancer therapeutics.[10][11]

Given that this compound is a direct precursor to compounds designed to inhibit CDK2, we hypothesize that the parent molecule itself may possess latent biological activity. It could act as a weak inhibitor, a fragment for further drug design, or exhibit a novel mechanism of action. This guide provides the strategic framework and detailed protocols to test this hypothesis.

Proposed Research Workflow: A Phased Approach

A logical, phased approach is essential to efficiently characterize the potential bioactivity of a novel compound. Our proposed workflow begins with broad, cell-based screening to detect any cytotoxic effects, followed by a targeted enzymatic assay to probe the hypothesized mechanism of action.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities | Semantic Scholar [semanticscholar.org]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Cyclin Dependent Kinase 2 (CDk2) in the Regulation of the G1/S ... - Fang Fang - Google ブックス [books.google.co.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the aldehyde group in 4-Bromo-2-fluoro-5-methoxybenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-2-fluoro-5-methoxybenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis.[1] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the unique electronic environment created by the fluorine, bromine, and methoxy substituents on the phenyl ring. This guide provides an in-depth analysis of the aldehyde's reactivity profile, offering mechanistic insights, field-proven experimental protocols, and practical guidance for researchers, scientists, and drug development professionals. We will explore the delicate interplay of inductive and mesomeric effects that govern its electrophilicity and detail its participation in key synthetic transformations including nucleophilic additions, condensations, oxidations, and reductions.

Molecular Profile: Electronic and Steric Landscape

The reactivity of an aromatic aldehyde is not determined by the carbonyl group in isolation but by the cumulative electronic and steric influence of the ring substituents. In this compound, the aldehyde group's behavior is a direct consequence of the competing effects of its neighbors.

Electronic Influences:

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The substituents on the benzene ring finely tune the magnitude of this electrophilicity.

-

Fluorine (ortho-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the ring and, consequently, from the attached carbonyl carbon, making it more electrophilic and highly susceptible to nucleophilic attack.[2]

-

Bromine (para-position): Bromine also exhibits a net electron-withdrawing inductive effect (-I), which reinforces the effect of the fluorine atom. While it can donate electron density via a mesomeric (+M) or resonance effect, the inductive effect is dominant for halogens, thus contributing to the activation of the aldehyde group.[2]

-

Methoxy Group (meta-position): The methoxy group is a classic example of a substituent with opposing effects. It has a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating mesomeric effect (+M) from its lone pairs.[3] However, being meta to the aldehyde, its ability to donate electron density to the carbonyl group via resonance is negated. Its primary influence is therefore a mild inductive withdrawal.

Net Effect: The combined, potent inductive withdrawals from the ortho-fluoro and para-bromo substituents overwhelmingly dominate. This renders the carbonyl carbon of this compound significantly more electron-deficient and thus more reactive towards nucleophiles than unsubstituted benzaldehyde.

Caption: Electronic effects enhancing aldehyde reactivity.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group makes it a hub for a variety of crucial synthetic operations. A general experimental workflow provides a self-validating system for executing and verifying these transformations.

Caption: A generalized workflow for synthetic transformations.

Reduction to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Due to its high reactivity, mild reducing agents like sodium borohydride (NaBH₄) are highly effective. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require more stringent anhydrous conditions.[1]

| Parameter | Value |

| Reaction Type | Nucleophilic Addition (Hydride Reduction) |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

| Key Transformation | C=O → CH-OH |

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Reduce the volume of methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be further purified by recrystallization if necessary.

Oxidation to 4-Bromo-2-fluoro-5-methoxybenzoic Acid

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, another valuable synthetic intermediate. While strong oxidants like potassium permanganate (KMnO₄) are effective, milder conditions using reagents like Oxone (potassium peroxymonosulfate) can provide cleaner reactions.[1][4][5]

| Parameter | Value |

| Reaction Type | Oxidation |

| Reagent | Oxone (2KHSO₅·KHSO₄·K₂SO₄) |

| Solvent | Acetonitrile (MeCN) / Water |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 85-95% |

| Key Transformation | CHO → COOH |

Experimental Protocol: Oxidation with Oxone

-

Setup: In a round-bottom flask, prepare a biphasic mixture of this compound (1.0 eq) in acetonitrile and water.

-

Reagent Addition: Add Oxone (approx. 1.3 eq) to the vigorously stirred mixture at room temperature.[4]

-

Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and add water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 4-Bromo-2-fluoro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[4]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[6] The reaction involves a phosphonium ylide, which is typically generated in situ. The enhanced electrophilicity of this compound facilitates an efficient reaction.[7][8]

Caption: Mechanism of the Wittig reaction.

| Parameter | Value |

| Reaction Type | Olefination / Condensation |

| Reagent | Phosphonium Ylide (e.g., from Ph₃PCH₂Br) |

| Base | n-BuLi, KHMDS, or NaH |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to Room Temperature |

| Key Transformation | C=O → C=C |

Experimental Protocol: Wittig Olefination

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere. Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir for 30 minutes at this temperature.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the ylide color indicates reaction progression. Monitor by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the alkene product.[8]

Application in Heterocyclic Synthesis: Quinazolines

This aldehyde is a key precursor for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, including as anticancer agents.[9][10][11] The aldehyde participates in condensation and cyclization cascades with appropriate nitrogen-containing synthons. For example, reaction with an ortho-amino benzamide derivative can lead to the quinazoline core structure.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is imperative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[12][13]

-

Hazards: This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[15][16]

Conclusion

The aldehyde group in this compound is a highly activated and versatile functional group. The synergistic electron-withdrawing effects of the ortho-fluoro and para-bromo substituents render the carbonyl carbon exceptionally electrophilic, facilitating a broad range of high-yield transformations under relatively mild conditions. A thorough understanding of this electronic landscape allows chemists to strategically employ this molecule as a robust building block for constructing complex molecular architectures, from simple alcohols and acids to advanced heterocyclic systems relevant to the pharmaceutical and material science industries.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. aksci.com [aksci.com]

Whitepaper: The Dichotomous Reactivity of 4-Bromo-2-fluoro-5-methoxybenzaldehyde: A Guide to Harnessing the Roles of Fluorine and Bromine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a pivotal building block in medicinal chemistry and materials science.[1][2] Its synthetic utility stems from a carefully orchestrated arrangement of functional groups, each imparting distinct electronic and steric properties. This guide provides an in-depth analysis of how the fluorine and bromine substituents, in concert with the methoxy and aldehyde moieties, dictate the molecule's reactivity. We will explore the underlying principles of its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, offering field-proven insights and detailed protocols to effectively leverage this versatile intermediate in complex molecular synthesis.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors for a vast array of more complex structures.[3][4] In drug discovery, the benzaldehyde scaffold is integral to numerous pharmacologically active compounds, including benzimidazoles and other heterocyclic systems.[5] The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (a solid substance with molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol ) is a prime example of a highly functionalized and synthetically versatile intermediate.[2] This guide will deconstruct the roles of its key halogen substituents—fluorine and bromine—to provide a predictive framework for its reactivity.

Deconstructing the Molecule: Electronic and Steric Architecture

The reactivity of this compound is not merely the sum of its parts, but a result of the interplay between its four distinct substituents. Understanding their individual and collective electronic effects is paramount to predicting and controlling reaction outcomes.

The Interplay of Inductive and Resonance Effects

The electron density of the aromatic ring is modulated by a "push-pull" dynamic established by the substituents.

-

Fluorine (C2-position): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) .[6][7] This effect significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. While fluorine can technically donate a lone pair via resonance (+R), its poor orbital overlap with the aromatic π-system means the inductive effect is overwhelmingly dominant.[8]

-

Bromine (C4-position): Bromine also exhibits an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). Like other halogens, it deactivates the ring towards electrophilic substitution. However, its true value lies in its ability to function as an excellent participant in metal-catalyzed cross-coupling reactions.[9][10]

-

Methoxy Group (C5-position): The methoxy group is a classic electron-donating group (+R) due to the resonance donation of an oxygen lone pair. It has a minor inductive withdrawing effect (-I) but its resonance contribution is far more significant, enriching the electron density of the ring, particularly at the ortho and para positions.

-

Aldehyde Group (C1-position): The aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the ring towards electrophilic attack and renders the carbonyl carbon highly electrophilic.[8][11][12]

Collectively, these groups create a unique electronic landscape. The aldehyde and fluorine atom work synergistically to make the ring electron-deficient, while the C-Br bond provides a specific handle for transformations that are orthogonal to the reactivity profile of the C-F bond.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 749931-20-2 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [2] |

| Physical State | Solid | [2] |

Delineating Reactivity: A Tale of Two Halogens

The fluorine and bromine atoms bestow upon the molecule a dichotomous reactivity, enabling selective functionalization at different sites under distinct reaction conditions.

The Role of Fluorine: Activating Nucleophilic Aromatic Substitution (SNAr)

While typically a poor leaving group in SN2 reactions, fluorine is a powerful activating group for SNAr.[6][13] This counterintuitive reactivity is a direct consequence of the SNAr mechanism.

Mechanism Insight: The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring, which breaks aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[6][7] The stability of this complex is the key to the reaction's feasibility.

Fluorine's intense inductive effect (-I) is perfectly suited to stabilize the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of this slow step.[6][7] Because the subsequent elimination of the leaving group is fast, the leaving group's intrinsic ability is less important than the substituent's ability to stabilize the intermediate.[6] In this context, fluorine outperforms bromine and chlorine as an SNAr activator.[13]

The fluorine at the C2 position, ortho to the electron-withdrawing aldehyde, makes this site particularly susceptible to nucleophilic attack. This principle is elegantly demonstrated in the synthesis of related compounds where a fluoro-benzaldehyde is converted to a methoxy-benzaldehyde.[14][15]

Self-Validating Protocol: Nucleophilic Substitution of Fluorine

This protocol is adapted from methodologies described for the conversion of 2-fluoro-4-bromobenzaldehyde to 2-methoxy-4-bromobenzaldehyde and serves as an illustrative example.[14][15]

-

System Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a suitable solvent, such as methanol (for methoxylation), and a base like potassium carbonate (e.g., 2.0 eq). The use of a carbonate base can minimize side reactions like the Cannizzaro reaction, which can be an issue with stronger bases like sodium methoxide.[14]

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography.[14]

The Role of Bromine: Enabling Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the molecule's primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][16][17] This class of reactions is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[16][17]

Mechanism Insight: The catalytic cycle of a Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[9] The reactivity order for halogens in this step is I > Br > Cl >> F. The C-Br bond in our substrate is readily activated, while the C-F bond is largely inert under typical Suzuki conditions.[18] This vast difference in reactivity allows for highly chemoselective functionalization at the C4 position, leaving the fluorine atom untouched.

Following oxidative addition, a transmetalation step with an organoboron species (e.g., a boronic acid) and subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[9]

Self-Validating Protocol: Suzuki-Miyaura Coupling of Bromine

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling of aryl bromides.[16][17]

-

System Preparation: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene, 1,4-dioxane, or DME with water is common.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-110°C.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion: A Versatile Scaffold for Directed Synthesis

The reactivity of this compound is a masterclass in substituent-directed synthesis. The fluorine and bromine atoms, often considered similar, play distinct and complementary roles.

-

The fluorine atom at C2, by virtue of its potent inductive effect, primes the molecule for nucleophilic aromatic substitution , allowing for the introduction of a wide range of nucleophiles.

-

The bromine atom at C4 serves as a robust handle for palladium-catalyzed cross-coupling , enabling the selective formation of carbon-carbon bonds.

This predictable and orthogonal reactivity makes this compound an exceptionally valuable tool for medicinal chemists and materials scientists. By understanding and applying the principles outlined in this guide, researchers can strategically and efficiently construct complex molecular architectures, accelerating the path to novel discoveries.

References

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 3. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 4. News - What are six applications for benzaldehyde [sprchemical.com]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. wyzant.com [wyzant.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 15. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Hazard Communication

In the intricate world of pharmaceutical research and synthetic chemistry, 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS No. 749931-20-2; Molecular Formula: C₈H₆BrFO₂) is a valuable substituted benzaldehyde intermediate. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the aromatic ring makes it a versatile building block for novel molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. However, its utility in synthesis is intrinsically linked to the necessity of safe handling, which is governed by a thorough understanding of its potential hazards.

This technical guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound. As a senior application scientist, the goal is not merely to present data, but to create a framework for understanding why this compound is assigned specific hazard classifications. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the information is not only accurate but also actionable in a laboratory setting. The protocols and classifications described herein are based on available safety data sheets (SDS) and comparative analysis with structurally similar compounds, providing a comprehensive safety profile.

GHS Hazard Classification: A Multi-faceted Profile

The GHS classification for this compound, based on available supplier data, indicates a primary hazard related to acute toxicity. However, a comprehensive assessment, grounded in the known toxicology of analogous substituted benzaldehydes, strongly suggests additional hazards that must be considered for safe handling.

Confirmed and Inferred Hazard Classifications

A summary of the GHS classification is presented below. It is critical to note that while Acute Toxicity (Oral) is explicitly stated by some suppliers, the classifications for skin, eye, and respiratory irritation are inferred from extensive data on structurally related compounds and represent a conservative, safety-first approach essential for laboratory practice.

| Hazard Class | Category | Signal Word | GHS Pictogram | Hazard Statement | Basis of Classification |

| Acute Toxicity (Oral) | Category 4 | Warning |

| H302: Harmful if swallowed. [1] | Direct classification from supplier safety data.[1] |

| Skin Corrosion/Irritation | Category 2 | Warning |

| H315: Causes skin irritation. | Inferred from consistent classification of analogous compounds like 4-Bromo-5-fluoro-2-nitrobenzaldehyde and 5-Bromo-2-methoxybenzaldehyde.[2][3] |

| Serious Eye Damage/Irritation | Category 2A | Warning |

| H319: Causes serious eye irritation. | Inferred from consistent classification of analogous compounds. The aldehyde functional group is often associated with irritation to mucous membranes.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning |

| H335: May cause respiratory irritation. | Inferred from consistent classification of analogous compounds. Fine powders of aromatic aldehydes can easily be inhaled and cause irritation to the respiratory tract.[2][4] |

The Logic of Hazard Identification: An Experimental and Structural Perspective

The GHS classification is not arbitrary; it is derived from toxicological data or inferred from the behavior of structurally similar chemicals. The following diagram illustrates the logical flow from the chemical's properties to its formal hazard classification, a process that every researcher should internalize.

Caption: Logical workflow from compound properties to GHS classification.

Precautionary Principles: A Self-Validating System for Safe Handling